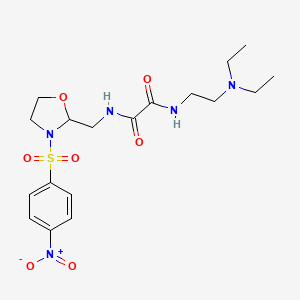

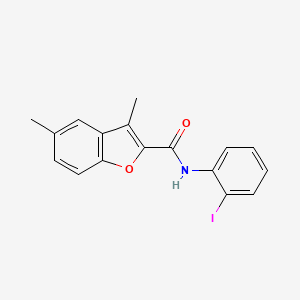

![molecular formula C23H24N2OS2 B2879155 2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-92-1](/img/structure/B2879155.png)

2-((2,5-dimethylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of thieno[3,2-d]pyrimidin-4-ones . These compounds are known for their significant antimycobacterial activity against Mycobacterium tuberculosis . They have been studied as potential antitubercular agents .

Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones can be synthesized through various methods. One such method involves the oxidative cyclocondensation of cyclic thio-and selenoureas . Another method involves the Pd-catalyzed carbonylation of 4-chlorothieno[3,2-d]pyrimidines .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4-ones consists of a thiophene ring fused with a pyrimidine ring . The thiophene ring with excess π-electron density facilitates reactions, while the pyrimidine ring with diminished π-electron density hinders it .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can undergo various chemical reactions. For instance, 2-thioxothieno[2,3-d]pyridimin-4-ones were converted into previously unreported 7H,13H-[1,2,4]thiadiazolo[3,2-b:5,4-b′]bis .

Applications De Recherche Scientifique

Synthesis and Properties

Chemical Synthesis and Comparative Study : A study focused on synthesizing substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines, including structures related to the specified compound, starting from 2-cyanomethylbenzoic acid. These compounds were compared with their positionally isomeric thienopyrimidinones and benzo isosteres. The physicochemical properties and biological potentials were analyzed, highlighting differences due to the position of the sulfur atom within the molecule, which significantly affects their electronic spectra and biological activity profiles (Zadorozhny et al., 2010).

Biological Applications

Antifungal Applications : Research into pyrimidine derivatives, including those similar to the mentioned compound, has shown promising antifungal effects against significant types of fungi, such as Aspergillus terreus and Aspergillus niger. These findings suggest potential development into antifungal agents, underlining the biological relevance of these compounds in addressing fungal infections (Jafar et al., 2017).

Antimicrobial and Antioxidant Potentials : Another study synthesized a series of quinazoline-4(3H)-ones, showing potent in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibited significant antioxidant potential, indicating their usefulness in developing new antimicrobial and antioxidant agents (Kumar et al., 2011).

Nonlinear Optical (NLO) and Electronic Properties : The structural parameters, electronic, linear, and nonlinear optical properties of thiopyrimidine derivatives were explored, revealing their significant distribution in nature and potential applications in medicine and NLO fields. This study emphasizes the versatility of thieno[2,3-d]pyrimidine compounds in high-tech applications, including optoelectronics, due to their considerable NLO character (Hussain et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of this compound are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are the causative agents of tuberculosis, a serious infectious disease. The compound exhibits significant antimycobacterial activity against these strains .

Result of Action

The compound’s antimycobacterial activity results in the inhibition of Mycobacteria growth . This could potentially lead to the clearance of the bacterial infection in a host organism. The compound was also found to be non-cytotoxic against four cell lines, suggesting a degree of selectivity in its action .

Propriétés

IUPAC Name |

2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS2/c1-16-8-9-17(2)19(14-16)15-28-23-24-20-11-13-27-21(20)22(26)25(23)12-10-18-6-4-3-5-7-18/h3-9,14H,10-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZPFWFWHPLPEEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

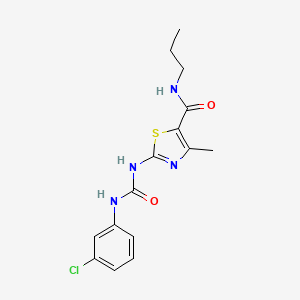

![N-(3-methoxyphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B2879075.png)

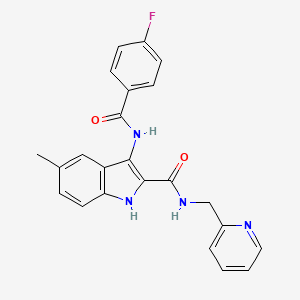

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2879076.png)

![2-[2-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B2879082.png)

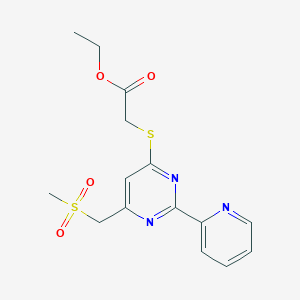

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2879085.png)

![N-(4-methylbenzyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2879087.png)

![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)